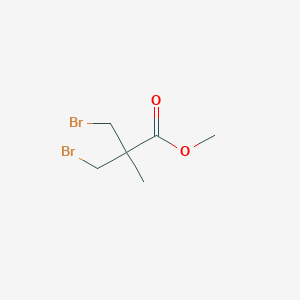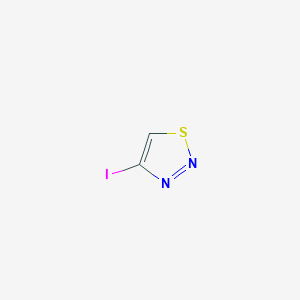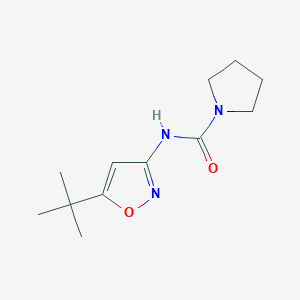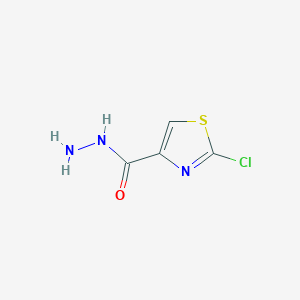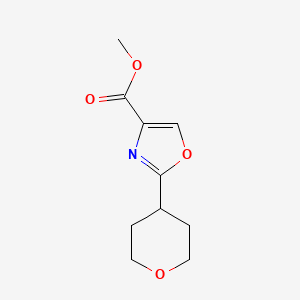
methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate (MOC) is an organic compound belonging to the oxazole family. It is a white crystalline solid with a molecular weight of 215.2 g/mol. MOC is a versatile molecule that has a wide range of applications in the scientific and pharmaceutical fields. It is used in the synthesis of drugs and in the development of new materials. It has been studied extensively in the past few decades due to its potential applications in drug design and development.
科学研究应用
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of drugs and in the development of new materials. It is also used in the synthesis of other organic compounds, such as amino acids and peptides. Furthermore, it is used as a catalyst in organic reactions, as well as a starting material for the synthesis of other compounds.
作用机制
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate is an organic compound that can react with other molecules to form new compounds. The reaction occurs through a process called nucleophilic addition, in which the nucleophile (methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate) adds to the electrophilic carbon of the other molecule. This reaction can be used to form a variety of different compounds, depending on the reactants used.
Biochemical and Physiological Effects
methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has been studied extensively for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, and has been used in the treatment of a variety of conditions, such as arthritis, asthma, and allergies. It has also been found to have potential anti-cancer properties, although further research is needed to confirm these effects.
实验室实验的优点和局限性
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be easily synthesized in a laboratory setting. Additionally, it is a stable compound and does not degrade easily. However, it is also a highly reactive compound, and should be handled with care.
未来方向
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate has a wide range of potential applications in the scientific and pharmaceutical fields. It could be used in the synthesis of new drugs and materials, as well as in the development of new catalysts for organic reactions. Additionally, it could be used in the development of new treatments for a variety of conditions, such as cancer and allergies. Furthermore, it could be used in the development of new diagnostic tools, as well as in the development of new therapeutic agents. Finally, it could be used in the development of new technologies, such as nanotechnology and biotechnology.
合成方法
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate can be synthesized through a variety of methods. The most common method is the reaction of methyl acetate with 2-chloro-3-methyl-1,3-oxazole-4-carboxylate in the presence of an acid catalyst. This reaction produces methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate as the main product, along with some byproducts. The reaction can be carried out in either aqueous or organic solvents. The yield of the reaction depends on the type of solvent used and the reaction conditions.
属性
IUPAC Name |
methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-10(12)8-6-15-9(11-8)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGXXUKUZPPCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(oxan-4-yl)-1,3-oxazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


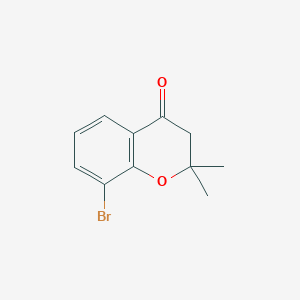
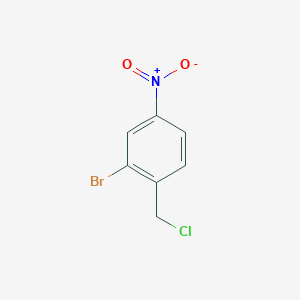
![3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6616864.png)
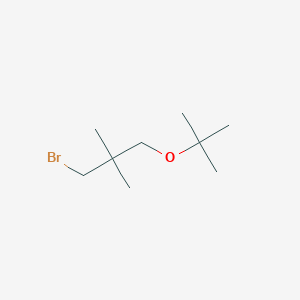
![[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B6616882.png)
amine hydrochloride](/img/structure/B6616891.png)

![[(2R)-1-methylpiperidin-2-yl]methanamine](/img/structure/B6616901.png)
![Benzenesulfonamide, N-[(phenylamino)carbonyl]-](/img/structure/B6616902.png)
